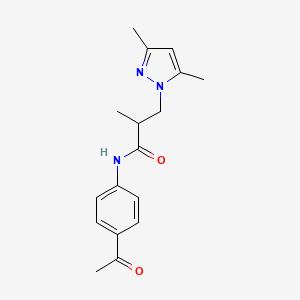
N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide” appears to be an organic compound based on its name. It likely contains a pyrazole ring (a five-membered ring with two nitrogen atoms), a phenyl group (a six-membered aromatic ring), and an amide group (a carbonyl group attached to a nitrogen atom).
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyrazole derivative with an acetylphenyl derivative in the presence of a base. The exact conditions would depend on the specific reagents used.Molecular Structure Analysis
The molecular structure would likely show the pyrazole ring attached to a methylpropane group, with the amide group attached to the phenyl ring. The exact structure would depend on the specific positions of these groups on the rings.Chemical Reactions Analysis
As an organic compound, “N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide” would likely undergo typical organic reactions. These could include electrophilic aromatic substitution on the phenyl ring, nucleophilic addition-elimination at the amide group, and possibly reactions at the pyrazole ring depending on its substitution pattern.Physical And Chemical Properties Analysis
Again, without specific information, it’s difficult to predict the physical and chemical properties of the compound. As an organic compound, it would likely be a solid or liquid at room temperature, and its solubility, melting point, boiling point, etc. would depend on its exact structure.Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide is utilized in the synthesis of diverse heterocyclic compounds. For example, it serves as a precursor in the preparation of azolotriazine, pyrazolo[3,4-d]pyridazine, isoxazolo[3,4-d]pyridazine, azolopyrimidine, and pyridine derivatives. These syntheses can be achieved through conventional heat or microwave irradiation, indicating the compound's versatility in heterocyclic chemistry (Al-Shiekh et al., 2004).
Biological Evaluation
Research has also explored the biological evaluation of derivatives synthesized from N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide. For instance, benzenesulfonamide derivatives have been synthesized and tested for in vitro antitumor activity against HepG2 and MCF-7 cell lines. The studies included comprehensive theoretical and experimental mechanical studies, demonstrating the compound's potential in developing novel therapeutic agents (Fahim & Shalaby, 2019).
Anticonvulsant Activity
Additionally, alkanamide derivatives bearing heterocyclic rings such as pyrazole have been synthesized and evaluated for their anticonvulsant activity. This demonstrates the compound's role in generating potential anticonvulsant medications (Tarikogullari et al., 2010).
Antipsychotic Potential
The compound has also been implicated in the synthesis of potential antipsychotic agents. Research has shown that certain derivatives can reduce spontaneous locomotion in mice without causing ataxia and do not interact with D2 dopamine receptors, which is a common mechanism for clinically available antipsychotic agents (Wise et al., 1987).
Safety And Hazards
The safety and hazards of the compound would depend on its specific properties and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it.
Direcciones Futuras
Future research on this compound could involve determining its exact structure, synthesizing it, studying its reactivity, and testing its biological activity. This would provide more information on its potential uses and risks.
Please note that this is a general analysis based on the structure of the compound, and the actual properties and behavior of the compound could be different. For accurate information, experimental data and studies on the specific compound are needed.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11(10-20-13(3)9-12(2)19-20)17(22)18-16-7-5-15(6-8-16)14(4)21/h5-9,11H,10H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWMFBAVBBZUNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)NC2=CC=C(C=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2844756.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2844758.png)

![2-Bromo-N-[4-(3-methylbutanoylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2844762.png)
![7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2844763.png)
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2844764.png)
![1-[(3As,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridin-6-yl]-2-methoxyethanone](/img/structure/B2844765.png)
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2844766.png)

![3-(4-Methylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2844768.png)
![(E)-3-[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2844771.png)
![N-[(6-methylpyridin-2-yl)methyl]-10-[(morpholin-4-yl)methyl]-N-(prop-2-yn-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B2844772.png)
